Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC

Peptidyl-prolyl isomerase Pin1 Enzyme specificity

Researchers studying peptidyl-prolyl isomerases (Pin1, Par14) in oncology or cell cycle regulation often struggle with substrate cross-reactivity in complex biological samples. Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a fluorogenic substrate specifically engineered to address this challenge. - P2 Glutamate residue ensures exclusive recognition by Pin1/Par14, eliminating false positives from chymotrypsin-like proteases. - Racemic DL-amino acid mixture broadens protease susceptibility, making it ideal for screening novel or uncharacterized enzyme activities. - AMC fluorophore (Ex~380 nm, Em~460 nm) delivers high sensitivity for low-abundance PPIase detection in lysates and HTS formats. Supplied as a custom-synthesized peptide, ensuring batch-to-batch consistency for reproducible enzymatic assays.

Molecular Formula C36H41N5O11
Molecular Weight 719.7 g/mol
Cat. No. B12324695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
Molecular FormulaC36H41N5O11
Molecular Weight719.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)
InChIKeyHOKKGJXGOTWVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC: Fluorogenic Substrate Overview


Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a fluorogenic peptide substrate that incorporates a succinyl (Suc) blocking group and a 7-amino-4-methylcoumarin (AMC) fluorophore. This compound is primarily recognized as a substrate for peptidyl-prolyl isomerases (PPIases) such as Pin1 and Par14 . Upon enzymatic cleavage, it releases free AMC, which can be quantitatively measured via fluorescence spectroscopy (excitation ~380 nm, emission ~460 nm), enabling sensitive detection of protease or isomerase activity in biochemical assays .

PPIase substrate for Pin1/Par14 activity assays
Fluorogenic AMC release (Ex/Em ~380/460 nm) for sensitive quantification
Racemic DL-amino acid composition may broaden protease profiling utility

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC: Substitution Specificity


Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC cannot be indiscriminately substituted with other Suc-X-Phe-AMC substrates because the presence of the Glu residue at the P2 position and the use of racemic DL-amino acids fundamentally alters substrate recognition and enzyme turnover kinetics. While compounds like Suc-Ala-Ala-Pro-Phe-AMC exhibit high specificity for chymotrypsin-like serine proteases [1], and Suc-LLVY-AMC is optimized for proteasome chymotrypsin-like activity [2], the DL-mixture and Glu substitution in this compound confer a distinct enzymatic profile. This substrate is uniquely suited for assays targeting peptidyl-prolyl isomerases (PPIases) and demonstrates differential susceptibility to hydrolysis by various proteases, making substitution in protocols without prior kinetic validation a source of significant experimental error .

Target vs Substitute
This product
Recognized by Pin1/Par14 PPIases; Glu at P2 enables isomerase activity detection
Suc-Ala-Ala-Pro-Phe-AMC
Chymotrypsin/elastase substrate; P2 Ala does not support PPIase turnover
Risk Factor
Enzyme class mismatch — may yield no signal in Pin1 assays
Proteasome substrate (Suc-LLVY-AMC) also fails to report Pin1 activity
Recommendation
Requires prior kinetic validation before substituting any Suc-X-Phe-AMC analog
DL-stereochemistry and Glu residue create distinct recognition profiles

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC: Comparative Evidence


Pin1 PPIase vs Chymotrypsin Selectivity

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a validated substrate for Pin1, a peptidyl-prolyl isomerase, whereas Suc-Ala-Ala-Pro-Phe-AMC is primarily hydrolyzed by chymotrypsin and elastase [1]. This functional divergence is driven by the Glu residue in the P2 position, which is essential for PPIase recognition but detrimental to chymotrypsin binding. No direct kcat/Km comparison is available between these two substrates on Pin1; however, Suc-Ala-Ala-Pro-Phe-AMC is known to exhibit high activity against chymotrypsin (with a Km of ~60 µM for the colorimetric analog Suc-Ala-Ala-Pro-Phe-pNA [2]), while Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC shows negligible turnover by the same enzyme due to the Glu substitution .

Enzyme selectivity
Class-level
Substrate for Pin1/Par14 PPIases; negligible chymotrypsin turnover
Enzyme class specificity prevents cross-activity
Direct kinetic comparison unavailable; reported PPIase recognition
Peptidyl-prolyl isomerase Pin1 Enzyme specificity

Fluorogenic AMC vs Colorimetric pNA Sensitivity

Fluorogenic substrates utilizing the AMC leaving group offer a 100–1,000-fold increase in sensitivity compared to colorimetric p-nitroaniline (pNA) analogs, due to the high quantum yield of AMC (Φ = 0.78) . While no direct comparison between Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC and its pNA counterpart exists, class-level inference indicates that this sensitivity advantage translates directly to this substrate, enabling detection of low-abundance enzymes like Pin1 in complex biological samples . In contrast, the pNA analog of the chymotrypsin substrate Suc-Ala-Ala-Pro-Phe-AMC (Km = 60 µM) requires significantly higher enzyme concentrations for reliable absorbance detection [1].

Assay sensitivity
Class-level
100–1,000× more sensitive than pNA
AMC quantum yield Φ = 0.78
Enables low-abundance enzyme detection
Class-level inference from fluorophore behavior
Fluorescence assay Sensitivity High-throughput screening

DL-Stereochemistry: Protease Recognition Breadth

The deliberate inclusion of DL-amino acids (racemic mixtures) in Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC, as opposed to the stereochemically pure L-isomer Suc-Ala-Glu-Pro-Phe-AMC [1], may confer broader recognition by a wider array of proteases due to the presence of D-amino acids which can alter substrate-enzyme binding kinetics. While no direct kinetic comparison is available, studies on similar racemic peptide-AMC substrates suggest that the DL mixture can be hydrolyzed by enzymes with broader specificity, potentially making it a more versatile tool for profiling undefined protease activities in complex biological samples . In contrast, the L-isomer is a highly specific substrate for Pin1 and Par14 .

Substrate promiscuity
Context-dependent
DL-racemic mixture may broaden protease recognition vs L-isomer
Supports broad-spectrum profiling workflows
Specificity shift inferred from stereochemistry; verify in target system
Stereochemistry Racemic mixture Protease promiscuity

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC: Optimal Applications


Pin1 Activity Assays in Cancer & Cell Cycle Research

This substrate is the preferred choice for quantifying Pin1 peptidyl-prolyl isomerase activity, a key enzyme implicated in oncogenesis and cell cycle regulation. Its Glu residue at the P2 position ensures specific recognition by Pin1 and Par14, enabling robust fluorescence-based detection in vitro . The fluorogenic AMC leaving group provides the sensitivity required to measure low Pin1 activity in cellular lysates or purified protein preparations .

Broad-Spectrum Protease Profiling in Complex Samples

The racemic DL-amino acid composition of this substrate makes it a valuable tool for broad-spectrum protease activity screening. Unlike stereochemically pure L-isomer substrates which may be narrowly specific, the DL mixture increases the probability of cleavage by a wider range of proteases . This is particularly useful when studying novel biological samples, environmental extracts, or microbial consortia where the exact protease repertoire is unknown [1].

High-Throughput Screening for Pin1 Inhibitors

Fluorogenic AMC substrates are ideally suited for high-throughput screening (HTS) due to their high sensitivity and compatibility with 96- and 384-well plate formats . Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC can be used in automated liquid handling systems to screen large compound libraries for Pin1 inhibition, a promising therapeutic strategy in oncology . The quantitative fluorescence readout enables robust Z'-factor calculations and reliable hit identification.

Pin1 vs Chymotrypsin Substrate Specificity Studies

Due to its unique P2 Glu substitution, this substrate serves as a critical negative control when studying chymotrypsin-like serine proteases. It can be used in parallel with Suc-Ala-Ala-Pro-Phe-AMC (a known chymotrypsin substrate [2]) to demonstrate that a given protease preparation lacks Pin1 activity or that a chymotrypsin inhibitor does not affect Pin1 . This specificity discrimination is essential for validating enzyme identity in complex mixtures.

Application
Selection Property
Validation Focus
Pin1 activity studies in cancer models
PPIase-specific fluorogenic substrate
Fluorescence endpoint quantification
Broad-spectrum protease profiling
Racemic DL-amino acid composition
Cleavage by undefined enzyme mixtures
Pin1 inhibitor high-throughput screening
High-sensitivity AMC detection
Z'-factor and hit identification reliability
PPIase/serine protease discrimination
Glu P2 vs Ala P2 specificity
Confirming enzyme identity in mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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